The synthesis of para-bromofentanyl typically involves several key steps:
Specific conditions such as temperature, solvent choice (often dichloromethane), and reaction time are crucial for optimizing yield and purity. The synthesis may also involve purification techniques such as recrystallization or chromatography to isolate para-bromofentanyl from by-products .
Para-bromofentanyl has a molecular formula of and a molecular weight of approximately 400.38 g/mol. Its structure features:
The presence of the bromine atom alters electronic properties and sterics, potentially enhancing receptor interactions compared to non-substituted analogs .
Para-bromofentanyl can undergo various chemical reactions typical for amides and piperidines:
These reactions are significant in modifying the compound for research purposes or developing new analogs with altered pharmacological profiles .
Para-bromofentanyl exerts its effects primarily through interaction with the mu-opioid receptors in the central nervous system. The mechanism includes:
The potency of para-bromofentanyl can be significantly higher than that of morphine, making it effective at lower doses but also increasing risks for dependence and overdose .
These properties are crucial for handling, storage, and application in laboratory settings .
Para-bromofentanyl has several applications in scientific research:
While it holds promise for therapeutic applications, its high potency necessitates careful handling due to risks associated with misuse and addiction .
The strategic incorporation of halogen atoms into the fentanyl scaffold represents a deliberate chemical evolution aimed at circumventing legal controls while preserving or enhancing opioid receptor activity. Halogenated analogues like para-fluorofentanyl and para-chloroisobutyrfentanyl emerged in illicit markets as early as 2016, exploiting the pharmacological versatility of the 4-anilinopiperidine core. These modifications alter electron distribution and steric bulk, subtly modulating the molecule's binding affinity for the μ-opioid receptor (µOR) without compromising its psychoactive properties. The emergence of para-bromofentanyl (N-(4-bromophenyl)-N-(1-phenethylpiperidin-4-yl)propionamide) follows this trajectory, positioning bromine—with its intermediate size and polarizability—as a strategic substituent for optimizing ligand-receptor interactions while evading analog-specific legislation [5] [9]. Forensic toxicology reports first documented brominated fentanyls in European seizures around 2019, coinciding with intensified regulatory pressure on earlier-generation analogues. Their appearance signifies the iterative adaptation of illicit drug manufacturing networks in response to chemical control policies.
Scaffold-hopping—the systematic modification of core molecular frameworks to generate novel bioisosteres—has accelerated the proliferation of designer opioids. This methodology leverages computational chemistry to predict novel variants with high µOR affinity before synthesis. In 2019, researchers demonstrated this capability by generating 3,000 virtual fentanyl-like structures using quantitative structure-activity relationship (QSAR) models and scaffold-hopping algorithms. The models combined 3D-field analysis, FCFP6, and ECFP6 circular fingerprint descriptors to evaluate potential µOR binding [5]. Remarkably, five years later, several computationally predicted structures, including halogenated variants, were identified in drug seizures and overdose cases, validating the predictive approach. Para-bromofentanyl exemplifies this trend, emerging directly from theoretical chemical space exploration. Its development bypasses traditional drug discovery pipelines, enabling rapid deployment to illicit markets within months of computational design. This acceleration creates a critical challenge for regulatory agencies, which typically require 12-24 months for comprehensive substance risk assessments [3] [5].
Para-bromofentanyl epitomizes targeted molecular editing of the prototypical fentanyl scaffold (Figure 1). Its structure retains the critical pharmacophore elements: the protonatable tertiary amine, carbonyl linker, and aromatic aniline ring. The singular modification involves substitution of a bromine atom at the para-position of the aniline ring—a region identified by QSAR modeling as tolerant to steric and electronic modulation. This strategic alteration achieves three objectives:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7